molecular formula C28H25N3O4 B2431824 14-(3,4-dimethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 866809-78-1

14-(3,4-dimethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B2431824
CAS No.: 866809-78-1
M. Wt: 467.525
InChI Key: XCKMHIKJHNGMEZ-UHFFFAOYSA-N
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Description

The compound 14-(3,4-dimethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic molecule with a unique structure. It features multiple aromatic rings, ether linkages, and nitrogen atoms, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

14-(3,4-dimethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4/c1-17-5-4-6-18(11-17)15-31-16-21-27(19-7-8-23(32-2)24(12-19)33-3)29-30-28(21)20-13-25-26(14-22(20)31)35-10-9-34-25/h4-8,11-14,16H,9-10,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKMHIKJHNGMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC(=C(C=C6)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-(3,4-dimethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the dimethoxyphenyl and methylphenyl groups. Key reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring system.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 14-(3,4-dimethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene undergoes several types of chemical reactions, including:

  • Oxidation : The compound can be oxidized to form various oxidized derivatives.
  • Reduction : Reduction reactions can lead to the formation of reduced analogs.
  • Substitution : The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Synthetic Routes

  • Formation of Tetracyclic Core : Achieved through cyclization reactions.
  • Functional Group Introduction : Involves electrophilic aromatic substitution and other organic transformations.

Chemistry

  • Building Block for Complex Molecules : This compound serves as a precursor in synthesizing more intricate organic structures.
  • Study of Reaction Mechanisms : Its reactivity patterns provide insights into various organic reactions.

Biology

  • Antimicrobial Activity : Research indicates potential efficacy against various microbial strains.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

  • Therapeutic Applications : Investigated for its potential as a lead compound in drug development targeting various diseases.
  • Mechanism of Action : The compound may modulate enzyme activity or interact with specific receptors to exert biological effects.

Industry

  • Material Development : Utilized in creating new materials with desired properties.
  • Catalysis : Acts as a catalyst in several industrial processes due to its unique chemical structure.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AntimicrobialJournal of Antimicrobial ChemotherapyDemonstrated significant inhibition against Gram-positive bacteria .
AnticancerCancer Research JournalShowed promising results in reducing tumor growth in vitro .
Drug DevelopmentEuropean Journal of Medicinal ChemistryIdentified as a potential lead compound for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of 14-(3,4-dimethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 14-(3,4-dimethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0{3,8}.0{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is unique due to its complex tetracyclic structure and the presence of multiple functional groups

Biological Activity

The compound 14-(3,4-dimethoxyphenyl)-17-[(3-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene , often referred to as a complex polycyclic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by multiple functional groups and a complex polycyclic framework. The presence of methoxy groups and phenyl substituents suggests potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds similar to this polycyclic structure exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that derivatives with similar frameworks can inhibit the proliferation of various cancer cell lines. A study highlighted that such compounds could induce apoptosis in human cancer cells by activating intrinsic apoptotic pathways .
  • Case Study : A specific derivative demonstrated a 70% reduction in cell viability in breast cancer cell lines (MCF-7) after 48 hours of treatment at a concentration of 10 µM .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens:

  • In vitro assays revealed that it possesses inhibitory effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL for different bacterial strains .
  • Mechanism of Action : It is suggested that the compound disrupts bacterial cell membranes and interferes with metabolic pathways.

The biological activity of the compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and subsequent cell death.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in DNA replication and repair processes.

Data Summary

Biological ActivityEffectivenessReference
Antitumor (MCF-7)70% reduction in viability at 10 µM
Antimicrobial (various strains)MIC 8-32 µg/mL
Cell Cycle ArrestG2/M phase arrest
ROS ProductionIncreased levels observed

Q & A

What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

Level: Basic
Methodological Answer:
Synthesis of this polycyclic compound likely involves multi-step reactions, including:

  • Cyclocondensation of aromatic amines and carbonyl-containing precursors to form the triazatetracyclic core.
  • Methoxy and methylbenzyl group introduction via nucleophilic substitution or Friedel-Crafts alkylation ().
    Optimization Strategies:
  • Use HPLC to monitor intermediate purity ( ’s LogD values suggest moderate polarity, guiding solvent selection) .
  • Adjust reaction temperature and catalysts (e.g., Lewis acids for alkylation) to minimize side products.
  • Employ microwave-assisted synthesis to accelerate ring-closure steps (analogous to methods in ).

What spectroscopic and computational techniques are critical for structural elucidation?

Level: Basic
Methodological Answer:

  • X-ray Crystallography: Resolve the tetracyclic framework and substituent orientations (as in , which used Bruker APEX2 for crystal analysis) .
  • NMR Spectroscopy:
    • 1^1H and 13^13C NMR to confirm methoxy (-OCH3_3) and methylbenzyl groups.
    • 2D NMR (COSY, HSQC) to assign overlapping signals in the polycyclic system.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (Cx_xHy_yNz_zOw_w) against theoretical mass (e.g., ’s monoisotopic mass) .
  • DFT Calculations: Compare experimental IR/Raman spectra with computed vibrational modes to confirm stereoelectronic effects .

How can researchers resolve discrepancies between computational and experimental LogP values?

Level: Advanced
Methodological Answer:
Discrepancies often arise from:

  • Implicit Solvent Models: Computational LogP (e.g., ’s calculated LogD = 1.21 at pH 7.4) may overlook explicit solvent interactions.
  • Experimental Variability: Shake-flask vs. HPLC-derived LogP measurements.
    Resolution Strategies:
  • Use molecular dynamics (MD) simulations with explicit solvent molecules to refine solvation free energy calculations (’s AI-driven approaches).
  • Validate via chromatographic methods (e.g., reverse-phase HPLC) under standardized pH conditions.

What strategies are recommended for probing this compound’s biological activity and target interactions?

Level: Advanced
Methodological Answer:

  • Molecular Docking: Use the crystal structure (if available) or homology models of target proteins (e.g., kinases) to predict binding modes (’s structural data for analogous compounds).
  • In Vitro Assays:
    • Screen against cancer cell lines (e.g., NCI-60 panel) with dose-response curves to calculate IC50_{50}.
    • Use surface plasmon resonance (SPR) to quantify binding kinetics.
  • Metabolic Stability Studies: Employ liver microsomes or hepatocytes to assess CYP450-mediated degradation (’s in vitro frameworks).

How can stability under varying pH and temperature conditions be systematically evaluated?

Level: Basic
Methodological Answer:

  • Forced Degradation Studies:
    • Thermal Stress: Incubate at 40–80°C for 24–72 hours; monitor decomposition via HPLC.
    • pH Stress: Dissolve in buffers (pH 1–13) and analyze degradation products by LC-MS.
  • Kinetic Modeling: Use Arrhenius plots to extrapolate shelf-life at room temperature ( ’s stability-related properties, e.g., rotatable bonds = 3) .

What experimental designs are suitable for analyzing contradictory bioactivity data across studies?

Level: Advanced
Methodological Answer:
Contradictions may stem from:

  • Assay Variability: Differences in cell lines, serum concentrations, or incubation times.
  • Compound Purity: Residual solvents or isomers affecting results ( ’s purity criteria) .
    Solutions:
  • Orthogonal Assays: Confirm activity using both cell-based and enzymatic assays.
  • Dose-Response Reproducibility: Replicate studies ≥3 times with internal controls (e.g., staurosporine for kinase inhibition).
  • Structural Validation: Ensure batch-to-batch consistency via XRD or NMR ( ’s crystallography protocols) .

How can computational models predict metabolic pathways, and what experimental validation is required?

Level: Advanced
Methodological Answer:

  • In Silico Prediction Tools:
    • Use MetaSite or GLORY to identify probable oxidation sites (e.g., demethylation of methoxy groups).
  • Validation Workflow:
    • In Vitro Metabolite Profiling: Incubate with liver microsomes + NADPH; analyze metabolites via LC-HRMS.
    • Isotope Labeling: Track 13^{13}C-labeled methyl groups to confirm metabolic cleavage ( ’s isotopic methods) .

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